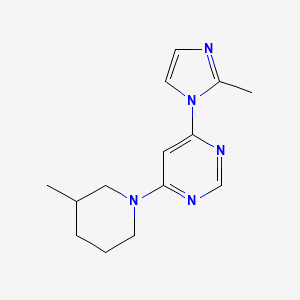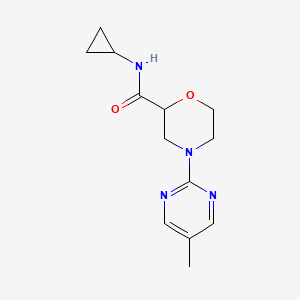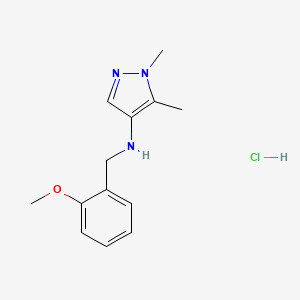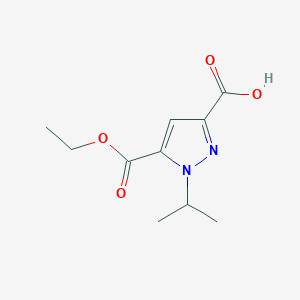![molecular formula C10H11N3S2 B12229118 2-methyl-5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,3,4-thiadiazole](/img/structure/B12229118.png)
2-methyl-5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,3,4-thiadiazole is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, antioxidant, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,3,4-thiadiazole typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . The reaction conditions often include boiling chloroform as the solvent. The structures of the newly synthesized compounds are confirmed based on their spectral data and elemental analyses .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents, and ensuring the purity of the starting materials to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the thiadiazole ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Nucleophiles: Ammonia, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
2-methyl-5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,3,4-thiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methyl-5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the replication of microbial DNA . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole: Known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.
Thiazoles: Found in drugs developed for treating allergies, hypertension, and bacterial infections.
Triazolothiadiazines: Exhibits diverse pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Uniqueness
2-methyl-5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,3,4-thiadiazole stands out due to its unique combination of a thiadiazole ring fused with a thieno[3,2-c]pyridine moiety.
Properties
Molecular Formula |
C10H11N3S2 |
|---|---|
Molecular Weight |
237.3 g/mol |
IUPAC Name |
5-(5-methyl-1,3,4-thiadiazol-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine |
InChI |
InChI=1S/C10H11N3S2/c1-7-11-12-10(15-7)13-4-2-9-8(6-13)3-5-14-9/h3,5H,2,4,6H2,1H3 |
InChI Key |
NQHNVARNNXUHCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)N2CCC3=C(C2)C=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B12229037.png)
![4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine](/img/structure/B12229041.png)


![2-[5-(2,5-Dimethylfuran-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12229069.png)
![[2-(5-fluoropyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol](/img/structure/B12229076.png)
![4-[[(1,4-Dimethylpyrazol-3-yl)amino]methyl]-2-methoxyphenol;hydrochloride](/img/structure/B12229087.png)
![2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine-4-carbonitrile](/img/structure/B12229102.png)
![3-Tert-butyl-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12229112.png)
![2-(3-Methylphenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B12229123.png)

![1-phenyl-N-[(1-propylpyrazol-3-yl)methyl]methanamine;hydrochloride](/img/structure/B12229133.png)
![N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride](/img/structure/B12229135.png)

